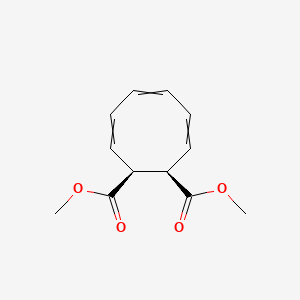
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is a chemical compound characterized by the presence of three aniline groups attached to a central trifluoroethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline typically involves the reaction of trifluoroethane derivatives with aniline under specific conditions. One common method involves the use of trifluoroethane-1,1,1-triyl chloride as a starting material, which reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethane moiety can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in various industrial applications.
1,1,1-Trifluoroethane: A hydrofluorocarbon with applications in refrigeration and as a blowing agent.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is unique due to the presence of three aniline groups attached to the trifluoroethane core, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
61204-05-5 |
|---|---|
Fórmula molecular |
C20H18F3N3 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-[1,1-bis(4-aminophenyl)-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C20H18F3N3/c21-20(22,23)19(13-1-7-16(24)8-2-13,14-3-9-17(25)10-4-14)15-5-11-18(26)12-6-15/h1-12H,24-26H2 |
Clave InChI |
ZXOFJTXLYVLOFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

